4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a triazolone moiety
Mechanism of Action
Target of Action
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one, primarily targets specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenases (COX-1 and COX-2) and various reactive oxygen species (ROS) generating enzymes. By inhibiting these enzymes, this compound reduces inflammation and oxidative damage .
Mode of Action
This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound scavenges reactive oxygen species, reducing oxidative stress and cellular damage .
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid pathway and the oxidative stress response pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including inflamed tissues. Metabolism occurs primarily in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, decreased oxidative stress, and protection of cellular structures. By inhibiting COX enzymes and scavenging reactive oxygen species, the compound effectively reduces the symptoms of inflammation and prevents oxidative damage to cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components may affect its bioavailability and therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenyl acetic acid. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization to Form Triazolone: The benzyloxyphenyl intermediate is then subjected to cyclization with hydrazine hydrate and an appropriate carboxylic acid derivative to form the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenyl alcohols.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzophenone: Known for its use in organic synthesis and materials science.
2-(Benzyloxy)phenol: Used in the synthesis of dyes and as a depigmenting agent.
4-(Benzyloxy)phenylacetic acid:
Uniqueness
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazolone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNSFWYJMKSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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